molecular formula C10H6FNO4S B11955558 5-nitronaphthalene-1-sulfonyl Fluoride CAS No. 108045-25-6

5-nitronaphthalene-1-sulfonyl Fluoride

Cat. No.: B11955558
CAS No.: 108045-25-6
M. Wt: 255.22 g/mol
InChI Key: YXFCEYJBLGYFQO-UHFFFAOYSA-N
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Description

5-Nitronaphthalene-1-sulfonyl fluoride is an organic compound with the molecular formula C₁₀H₆FNO₄S It is a derivative of naphthalene, featuring a nitro group at the 5-position and a sulfonyl fluoride group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitronaphthalene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a naphthalene derivative. One common method is the direct fluorosulfonylation of naphthalene derivatives using fluorosulfonyl radicals. This method is efficient and provides a straightforward approach to producing sulfonyl fluorides .

Another approach involves the conversion of sulfonic acids or sulfonates to sulfonyl fluorides. This can be achieved through a one-pot synthesis using mild reaction conditions and readily available reagents . For example, sulfonic acid sodium salts can be converted to sulfonyl fluorides using thionyl fluoride in high yields .

Industrial Production Methods

Industrial production of sulfonyl fluorides often relies on the fluoride-chloride exchange method. This involves the reaction of arenesulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst . This method is widely used due to its scalability and efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-nitronaphthalene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in SuFEx click chemistry, where the compound forms stable sulfur (VI) linkages with various nucleophiles . The nitro group on the naphthalene ring can also participate in electron-withdrawing effects, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluoride atom.

    Sulfonyl Bromides: These compounds have a bromine atom instead of a fluoride atom.

Uniqueness

5-Nitronaphthalene-1-sulfonyl fluoride is unique due to its balance of reactivity and stability. The presence of the nitro group enhances its electrophilic nature, making it a versatile reagent in various chemical reactions. Its stability under physiological conditions makes it suitable for applications in chemical biology and drug discovery .

Properties

CAS No.

108045-25-6

Molecular Formula

C10H6FNO4S

Molecular Weight

255.22 g/mol

IUPAC Name

5-nitronaphthalene-1-sulfonyl fluoride

InChI

InChI=1S/C10H6FNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H

InChI Key

YXFCEYJBLGYFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)F)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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